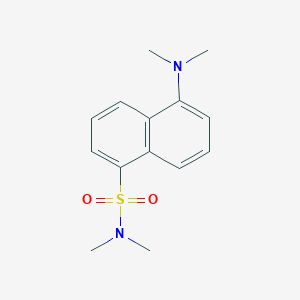
5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide
Übersicht
Beschreibung
5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide is a chemical compound. However, there is limited information available about this specific compound1. It is related to other compounds such as 5-(Dimethylamino)amylamine1 and Dimethylamine2, which have various applications in the chemical industry.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of 5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide. However, related compounds have been synthesized through various methods. For instance, methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate was obtained in novel single-step reactions via two different base-catalysed Michael additions from readily available building blocks3.Molecular Structure Analysis
The molecular structure of 5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide is not readily available. However, related compounds such as Dansyl chloride or 5-(dimethylamino)naphthalene-1-sulfonyl chloride have been studied4. Dansyl chloride is a reagent that reacts with primary amino groups in both aliphatic and aromatic amines to produce stable blue- or blue-green–fluorescent sulfonamide adducts4.Chemical Reactions Analysis
There is no specific information available on the chemical reactions of 5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide. However, related compounds have been studied. For example, the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers5.Physical And Chemical Properties Analysis
Unfortunately, there is no specific information available on the physical and chemical properties of 5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide.Wissenschaftliche Forschungsanwendungen
Binding Studies and Fluorescence Probing
Protein Binding : 5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide has been used as a fluorescent probe for studying the binding of compounds to proteins. For example, it assisted in understanding the binding of p-hydroxybenzoic acid esters to bovine serum albumin, revealing insights into hydrophobic interactions in protein binding (Jun, Mayer, Himel, & Luzzi, 1971).
Fluorescent Probing for Metal Ions : This compound is effective in detecting metal ions. A structurally simple derivative was highly selective and sensitive to Fe3+, demonstrating the compound's potential in sensing and detecting specific ions in various environments (Sha, Lu, Lv, & Xu, 2016).
Investigating Carbonic Anhydrases : As a fluorogenic sulfonamide derivative, it has been used to differentiate the binding profiles between different isozymes of human carbonic anhydrases. This helps in designing specific inhibitors for these enzymes, which are significant in treating various conditions (Banerjee, Tobwala, Ganguly, Mallik, & Srivastava, 2005).
Molecular Imaging and Drug Development
Molecular Imaging : In the field of molecular imaging, derivatives of this compound have shown potential in selectively targeting, binding, and accumulating within cells undergoing apoptotic cell death, useful in monitoring antiapoptotic drug treatments (Basuli, Wu, Shi, Teng, Li, Sulima, Bate, Young, McMillan, & Griffiths, 2012).
Drug Development for Endothelin Receptors : Derivatives have been synthesized for the development of non-peptide endothelin-A receptor antagonists. This shows its application in cardiovascular drug development and understanding the role of endothelin in different physiological states (Bradbury, Bath, Butlin, Dennis, Heys, Hunt, James, Mortlock, Sumner, Tang, Telford, Whiting, & Wilson, 1997).
Safety And Hazards
The safety and hazards of 5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide are not readily available. However, related compounds such as 5-(4-Dimethylaminobenzylidene)rhodanine have safety data sheets available. These compounds should be handled with care, avoiding dust formation and contact with skin, eyes, or clothing6.
Zukünftige Richtungen
The future directions of 5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide are not readily available. However, related compounds such as molecular rotors have found a wide range of applications as fluorescent sensors of microviscosity and solvent free volume7. Additionally, 3,5-Dihydroxyphenyl-5-(dimethylamino)naphthalene-1-sulfonate has been synthesized and characterized as a fluorescence sensor for fluoride ion detection8.
Eigenschaften
IUPAC Name |
5-(dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-15(2)13-9-5-8-12-11(13)7-6-10-14(12)19(17,18)16(3)4/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMUHKITGKVNPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568338 | |
| Record name | 5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide | |
CAS RN |
6059-62-7 | |
| Record name | 5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



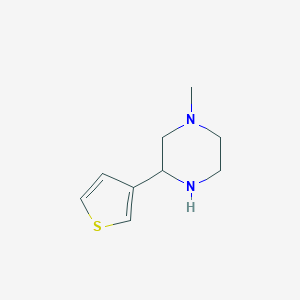
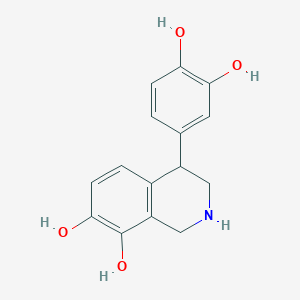



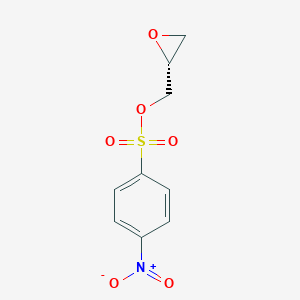
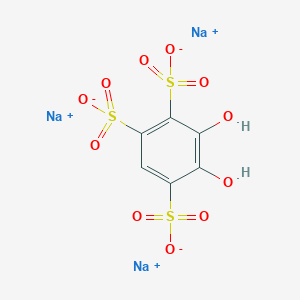
![5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine](/img/structure/B47415.png)





